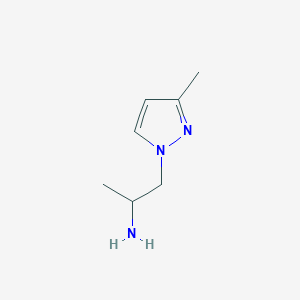
1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the methylation process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
作用机制
The mechanism of action of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
相似化合物的比较
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Comparison: 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
生物活性
1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Structurally, it belongs to the pyrazole class, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in antiviral activity against measles virus .
- Cell Signaling Modulation : The compound can influence cell signaling pathways by altering the activity of signaling molecules, potentially affecting gene expression and cellular metabolism .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Bioavailability : The compound's ability to be absorbed and distributed in the body significantly affects its efficacy. Factors such as lipophilicity and molecular weight play a role in its pharmacokinetic profile.
- Metabolism and Elimination : The metabolic pathways and elimination routes are crucial for determining the compound's half-life and potential toxicity. Research indicates that structural modifications can enhance or reduce metabolic stability .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies:
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antiviral Activity : A study reported that derivatives of pyrazole compounds, including this compound, inhibited measles virus replication through DHODH inhibition . This suggests a promising avenue for developing antiviral therapies.
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like Ciprofloxacin . It was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating both bactericidal and biofilm inhibition properties.
- Cytotoxicity Studies : Research indicated that 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amines had selective cytotoxic effects on cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
属性
IUPAC Name |
1-(3-methylpyrazol-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)5-10-4-3-7(2)9-10/h3-4,6H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXYLDXKTNOIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














